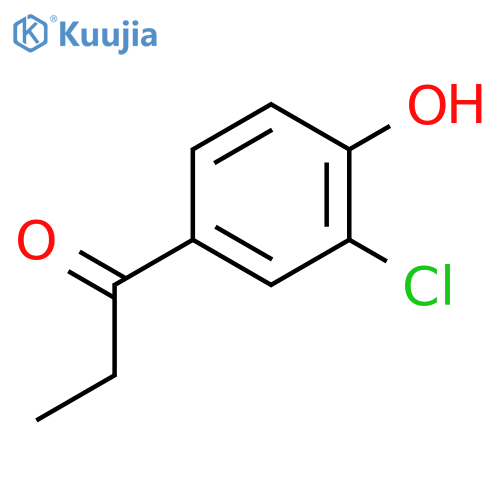

Cas no 2892-27-5 (1-(3-chloro-4-hydroxyphenyl)propan-1-one)

2892-27-5 structure

商品名:1-(3-chloro-4-hydroxyphenyl)propan-1-one

1-(3-chloro-4-hydroxyphenyl)propan-1-one 化学的及び物理的性質

名前と識別子

-

- 1-(3-chloro-4-hydroxyphenyl)propan-1-one

- 1-propanone, 1-(3-chloro-4-hydroxyphenyl)-

- 3-Chloro-4-hydroxypropiophenone

- 2892-27-5

- SCHEMBL10740496

- MFCD00218581

- AN-651/43112611

- 1-(3-chloro-4-hydroxyphenyl)-1-propanone

- AKOS000299409

- AT26585

- CS-0225540

- CAA89227

- TS-02575

- DTXSID00379607

- EN300-1242090

-

- MDL: MFCD00218581

- インチ: InChI=1S/C9H9ClO2/c1-2-8(11)6-3-4-9(12)7(10)5-6/h3-5,12H,2H2,1H3

- InChIKey: SRTOCDALRUBACC-UHFFFAOYSA-N

- ほほえんだ: CCC(=O)C1=CC(=C(C=C1)O)Cl

計算された属性

- せいみつぶんしりょう: 184.02917

- どういたいしつりょう: 184.0291072g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 37.3Ų

じっけんとくせい

- 密度みつど: 1.248

- ふってん: 323.7°C at 760 mmHg

- フラッシュポイント: 149.6°C

- 屈折率: 1.558

- PSA: 37.3

1-(3-chloro-4-hydroxyphenyl)propan-1-one 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR22406-1g |

1-(3-chloro-4-hydroxyphenyl)propan-1-one |

2892-27-5 | 95 | 1g |

£297.00 | 2025-02-19 | |

| Alichem | A015031037-1g |

3'-Chloro-4'-hydroxypropiophenone |

2892-27-5 | 97% | 1g |

$1504.90 | 2023-09-02 | |

| Enamine | EN300-1242090-10000mg |

1-(3-chloro-4-hydroxyphenyl)propan-1-one |

2892-27-5 | 95.0% | 10000mg |

$570.0 | 2023-10-02 | |

| Aaron | AR002XSB-2.5g |

1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |

2892-27-5 | 95% | 2.5g |

$362.00 | 2023-12-15 | |

| Aaron | AR002XSB-100mg |

1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |

2892-27-5 | 98% | 100mg |

$38.00 | 2025-02-13 | |

| 1PlusChem | 1P002XJZ-1g |

1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |

2892-27-5 | 1g |

$443.00 | 2024-05-06 | ||

| Aaron | AR002XSB-10g |

1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |

2892-27-5 | 95% | 10g |

$809.00 | 2023-12-15 | |

| abcr | AB239204-2.52,5g |

1-(3-Chloro-4-hydroxyphenyl)propan-1-one; . |

2892-27-5 | 2.52,5g |

€692.40 | 2024-04-17 | ||

| Enamine | EN300-1242090-5000mg |

1-(3-chloro-4-hydroxyphenyl)propan-1-one |

2892-27-5 | 95.0% | 5000mg |

$391.0 | 2023-10-02 | |

| A2B Chem LLC | AB35999-2.5g |

1-Propanone, 1-(3-chloro-4-hydroxyphenyl)- |

2892-27-5 | 95% | 2.5g |

$293.00 | 2024-04-20 |

1-(3-chloro-4-hydroxyphenyl)propan-1-one 関連文献

-

1. The vapour pressures above the normal boiling point and the critical pressures of some aromatic hydrocarbonsD. Ambrose,B. E. Broderick,R. Townsend J. Chem. Soc. A 1967 633

2892-27-5 (1-(3-chloro-4-hydroxyphenyl)propan-1-one) 関連製品

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 651-34-3(4,5-Bis(trifluoromethyl)imidazole)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)

- 898641-62-8(1-(4-methoxy-2,3,5-trimethylbenzenesulfonyl)-2-methyl-5-nitro-1H-imidazole)

- 1447952-95-5(3-Ethyl-5,6,7,8-tetrahydro-3H-pyrido[3,4-d]pyridazin-4-one)

- 1005078-32-9(<br>3-(4-Carbamoyl-piperidine-1-carbonyl)-7-oxa-bicyclo[2.2.1]hept-5-ene-2-carb oxylic acid)

- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

推奨される供給者

atkchemica

(CAS:2892-27-5)1-(3-chloro-4-hydroxyphenyl)propan-1-one

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ

Amadis Chemical Company Limited

(CAS:2892-27-5)1-(3-chloro-4-hydroxyphenyl)propan-1-one

清らかである:99%

はかる:1g

価格 ($):160.0